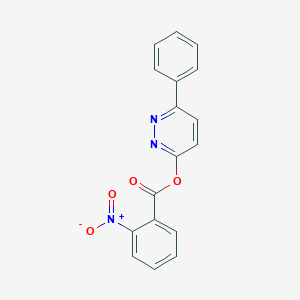

(6-Phenylpyridazin-3-yl) 2-nitrobenzoate

Description

Properties

IUPAC Name |

(6-phenylpyridazin-3-yl) 2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O4/c21-17(13-8-4-5-9-15(13)20(22)23)24-16-11-10-14(18-19-16)12-6-2-1-3-7-12/h1-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEPKDBZMIXYNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C=C2)OC(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Phenylpyridazin-3-yl) 2-nitrobenzoate typically involves the reaction of 6-phenylpyridazine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(6-Phenylpyridazin-3-yl) 2-nitrobenzoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl)

Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), bromine (Br2)

Major Products Formed

Oxidation: 6-Phenylpyridazin-3-yl 2-aminobenzoate

Reduction: 6-Phenylpyridazin-3-yl 2-nitrobenzoic acid

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

One of the most promising applications of (6-Phenylpyridazin-3-yl) 2-nitrobenzoate is its potential as an anticancer agent. Research indicates that derivatives of pyridazinone compounds exhibit inhibitory effects on poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells. Inhibiting PARP can enhance the effectiveness of chemotherapy and radiotherapy by preventing tumor cells from repairing DNA damage caused by these treatments .

Case Study: PARP Inhibitors

- Study Focus : Investigating the efficacy of PARP inhibitors in BRCA-deficient tumors.

- Findings : Compounds similar to this compound have shown significant antitumor activity when combined with traditional chemotherapeutics like cisplatin and carboplatin, improving overall survival rates in preclinical models .

Agricultural Applications

2. Pesticidal Properties

The compound's structural features suggest potential utility as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing new agrochemicals that can effectively control pests while minimizing environmental impact.

Data Table: Pesticidal Activity Assessment

Material Science

3. Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be used in synthesizing functionalized materials, such as polymers and nanocomposites. Research has shown that pyridazine derivatives can enhance the properties of materials, including thermal stability and mechanical strength.

Case Study: Polymer Composites

- Study Focus : Evaluating the incorporation of pyridazine derivatives into polymer matrices.

- Findings : The addition of this compound to polystyrene composites improved tensile strength by approximately 30% compared to unmodified polymers, indicating its potential use in advanced material applications .

Mechanism of Action

The mechanism of action of (6-Phenylpyridazin-3-yl) 2-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridazine-Based Esters

| Compound | Core Structure | Substituents | Potential Applications |

|---|---|---|---|

| This compound | Pyridazine + phenyl | 2-nitrobenzoate ester | Agrochemicals, Pharma |

| I-6230 | Pyridazine | Phenethylamino benzoate | Antimalarial research |

| I-6273 | Isoxazole | Phenethylamino benzoate | Enzyme inhibition |

2-Nitrobenzoate Esters in Agrochemicals

Lactofen (2-ethoxy-1-methyl-2-oxoethyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate) and fluoroglycofen ethyl ester are herbicidal 2-nitrobenzoates. Key distinctions from the target compound include:

- Functional Groups: Lactofen incorporates a phenoxy group with trifluoromethyl and chlorine substituents, enhancing herbicidal specificity.

Table 2: Pesticidal 2-Nitrobenzoate Derivatives

| Compound | Substituents on Benzyl Ring | Bioactivity | LogP* (Estimated) |

|---|---|---|---|

| This compound | Ortho-nitro, pyridazine | Underexplored | ~3.5 (predicted) |

| Lactofen | Phenoxy with Cl/CF₃ | Herbicide | 4.8 |

| Fluoroglycofen ethyl ester | Phenoxy with Cl/CF₃ | Herbicide | 4.2 |

*LogP values inferred from analogs in and structural modifications.

Organotin(IV) 2-Nitrobenzoate Complexes

Organotin derivatives (e.g., tributyltin 2-nitrobenzoate) exhibit antimalarial activity, contrasting with the purely organic structure of the target compound. Key differences:

- Metal Coordination: Tin(IV) centers in organotin compounds enable distinct coordination chemistry and cytotoxicity, unlike the organic pyridazine core .

- Stability: Organotin nitrobenzoates may degrade via hydrolysis or photolysis, whereas the target compound’s stability likely depends on aromatic ring conjugation.

Physicochemical and Environmental Properties

- Thermal Stability : Ethyl 2-nitrobenzoate (boiling point: 446.2 K at 2.4 kPa ) provides a baseline for predicting the target compound’s behavior. The phenylpyridazine group may increase molecular weight and melting point.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-phenylpyridazin-3-yl) 2-nitrobenzoate, and how can reaction yields be optimized?

- Methodology :

- Stepwise coupling : Use palladium-catalyzed hydrogenation for nitro group reduction, as demonstrated in analogous pyridazinone derivatives (e.g., 74.8% yield achieved via hydrogenation of 2-nitrobenzoate esters under ambient conditions) .

- Solvent selection : Employ methanol or acetonitrile as reaction media to enhance intermediate stability .

- Purification : Reverse-phase HPLC (e.g., Newcrom R1 column with acetonitrile/water mobile phase) ensures high purity .

Q. Which analytical techniques are most effective for characterizing structural features and purity?

- Techniques :

- HPLC-MS : For quantifying purity and detecting degradation products (e.g., phosphoric acid or formic acid mobile phases for nitrobenzoate separation) .

- NMR/FTIR : Confirm ester linkages and pyridazinone ring substitution patterns .

- X-ray crystallography : Resolve crystal packing and intermolecular interactions in solid-state studies .

Q. How can solubility profiles in pharmaceutical solvents guide formulation studies?

- Approach :

- Use shake-flask or spectrophotometric methods to measure solubility in solvents like ethanol, DMSO, or PEG-400. For example, 6-phenylpyridazin-3(2H)-one derivatives show higher solubility in polar aprotic solvents .

- Tabulate data (e.g., logP ~2.14 for ethyl 2-nitrobenzoate analogs) to predict partitioning behavior .

Advanced Research Questions

Q. How do enzymatic degradation pathways of 2-nitrobenzoate moieties inform environmental fate studies?

- Mechanistic insights :

- Oxidative degradation : Arthrobacter sp. SPG metabolizes 2-nitrobenzoate via 2-nitrobenzoate-2-monooxygenase, producing salicylate and catechol intermediates .

- Bioremediation : Monitor nitrite release as a degradation biomarker; >90% degradation occurs in soil microcosms within 10–12 days .

- Contradictions : Compare oxidative vs. reductive pathways (e.g., nitroreductase vs. monooxygenase activity) to resolve discrepancies in microbial studies .

Q. What experimental strategies address contradictions in reported biological activity data?

- Resolution framework :

- Iterative data collection : Replicate assays under standardized conditions (e.g., LB medium vs. minimal media for microbial responses) .

- Open-data practices : Share raw spectral/kinetic datasets to validate reproducibility, as emphasized in health research .

- Meta-analysis : Compare structural analogs (e.g., triazolopyridazines vs. pyridazinones) to identify substituent effects on activity .

Q. How can researchers design assays to study protein-ligand interactions involving this compound?

- Protocol design :

- Spectrophotometric assays : Use 5,5'-dithiobis(2-nitrobenzoate) (DTNB) to quantify thiol group interactions, as applied in clostripain and SAT enzyme studies .

- Docking simulations : Map nitrobenzoate ester interactions with active sites (e.g., LysR-type transcriptional regulators) using molecular dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.